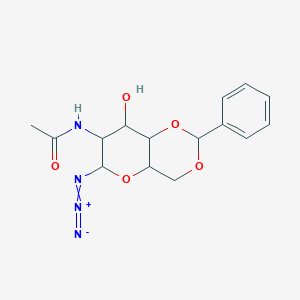

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide (2-ABG Azide) is a novel small molecule that has recently been developed for use in chemical synthesis and scientific research applications. It is a derivative of glucose, and its azide group can be used to form a covalent bond with a variety of organic compounds. This makes it an attractive molecule for use in the synthesis of complex molecules, as well as for applications in the field of chemical biology.

Scientific Research Applications

Synthesis of Complex Sugars

Efficient Synthesis Routes

The compound has been utilized in efficient synthesis routes for producing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose. This process involves mesylation, leading to a concise route to rare sugars, demonstrating its utility in generating structurally diverse aminosugars with potential biological importance (Cai, Ling, & Bundle, 2009).

Glycosylation Processes

It is involved in glycosylation processes, contributing to the synthesis of bacterial spore peptidoglycan units, highlighting its role in understanding bacterial structure and potentially aiding in the development of antibiotics (Keglević, Kojić-Prodić, & Tomišić, 2003).

Biological Activity Exploration

Supramolecular Chemistry

Derivatives of the compound have been studied for their supramolecular stacking motifs in solid states, offering insights into the assembly of biomolecules and the design of new materials with specific properties (Hayes et al., 2014).

Glycosidation Side Products

The compound's derivatives have been identified as side products in glycosidation reactions of certain 2-acetamido-2-deoxy-D-glucopyranosides, providing valuable information for refining synthetic strategies in carbohydrate chemistry (Madaj, Trynda, Jankowska, & Wiśniewski, 2002).

Properties

IUPAC Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410251 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168397-51-1 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)

![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)